1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1704615-04-2
VCID: VC6539115
InChI: InChI=1S/C17H23NO3S/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)22(2,20)21/h3-5,8,14-16H,6-7,9-11H2,1-2H3
SMILES: CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Molecular Formula: C17H23NO3S
Molecular Weight: 321.44

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

CAS No.: 1704615-04-2

Cat. No.: VC6539115

Molecular Formula: C17H23NO3S

Molecular Weight: 321.44

* For research use only. Not for human or veterinary use.

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone - 1704615-04-2

Specification

CAS No. 1704615-04-2
Molecular Formula C17H23NO3S
Molecular Weight 321.44
IUPAC Name 2-(3-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Standard InChI InChI=1S/C17H23NO3S/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)22(2,20)21/h3-5,8,14-16H,6-7,9-11H2,1-2H3
Standard InChI Key QJJLOVPIPSNZCZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C

Introduction

Chemical Name:
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone

CAS Number:
1704615-04-2

Molecular Formula:
C₁₇H₂₃NO₃S

Molecular Weight:
321.4 g/mol

This compound belongs to a class of bicyclic amines featuring a methylsulfonyl group and a substituted ethanone moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug discovery and development.

Structural Features

The compound exhibits a bicyclic structure characteristic of many biologically active molecules:

  • Azabicyclo[3.2.1]octane Core:
    This core structure is often found in compounds with pharmacological activity.

  • Methylsulfonyl Group (-SO₂CH₃):
    Known for enhancing water solubility and metabolic stability in drug molecules.

  • m-Tolyl Substituent:
    This aromatic group can interact with biological targets through π-stacking or hydrophobic interactions.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Azabicyclo[3.2.1]octane Core:
    This step may involve cyclization reactions using nitrogen-containing precursors.

  • Introduction of the Methylsulfonyl Group:
    Sulfonation reactions are used to attach the methylsulfonyl group, enhancing the compound's pharmacokinetic properties.

  • Attachment of the m-Tolyl Ethanone Moiety:
    This step likely involves Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Further details on the specific reagents and conditions are not provided in the sources but would typically involve standard organic synthesis techniques .

Potential Applications

The structural features of this compound suggest its potential utility in medicinal chemistry:

  • Pharmacological Activity:

    • The bicyclic amine core is commonly found in antispasmodic, analgesic, or central nervous system-active drugs.

    • The methylsulfonyl group may improve bioavailability and metabolic stability.

  • Medicinal Chemistry Research:
    This compound could serve as a lead molecule for further optimization in drug discovery programs targeting neurological or inflammatory conditions.

Comparative Analysis with Related Compounds

To understand its uniqueness, the compound can be compared with structurally similar molecules:

CompoundCAS NumberMolecular Weight (g/mol)Structural Variations
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one1705664-89-6 335.5Additional carbon in the side chain
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one1706334-07-7 397.5Diphenyl substitution instead of m-tolyl
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanoneNot providedNot providedEther linkage instead of ketone

Research Gaps and Future Directions

Despite its promising structure, several gaps exist:

  • Biological Activity Data:
    No experimental data on pharmacological efficacy or toxicity is currently available.

  • Physicochemical Properties:
    Key properties like solubility, melting point, and boiling point remain unreported.

Future research should focus on:

  • Conducting pharmacological screening to identify therapeutic potential.

  • Investigating structure-property relationships to optimize activity.

  • Exploring synthetic modifications for improved drug-like properties.

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